molecular formula C20H24N4O3 B2845504 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171860-96-0

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No. B2845504
CAS RN: 1171860-96-0
M. Wt: 368.437
InChI Key: DKWYDPOASGKXSD-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

  • Antimicrobial Agents : Compounds containing pyrazole derivatives, similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone, have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger, Ustilago maydis (Raju et al., 2016).

  • Molecular Docking and Antibacterial Activity : Studies on pyrazole derivatives have utilized molecular docking to screen bioactive compounds for binding interactions with bacterial proteins. These compounds, including variations of the one , demonstrated effective antibacterial properties against bacteria such as Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).

Chemical Synthesis and Modification

  • Regioselective Alkylation : The compound's derivatives have been synthesized through regioselective alkylation, highlighting its potential in chemical synthesis and modification (Sukach & Dyachenko, 2015).

  • Ultrasound Irradiation Synthesis : Derivatives of the compound have been synthesized using methods like ultrasound irradiation, which offers advantages like shorter reaction times and higher yields, demonstrating the compound's adaptability in modern synthetic chemistry (Abdula, Salman, & Mohammed, 2018).

Structural and Mechanistic Studies

  • Crystal and Molecular Structure Analysis : The compound and its derivatives have been involved in studies focused on crystalline and molecular structure analysis, providing insights into the structural aspects of these chemicals (Khalturina et al., 2009).

  • Non-Cyanide Synthesis Methods : Research has been conducted on non-cyanide synthesis methods involving derivatives of the compound, indicating its role in developing safer and more environmentally friendly chemical synthesis techniques (Kopchuk et al., 2017).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-12-18(20(26)22-8-10-27-11-9-22)21-24(15)14-19(25)23-7-6-16-4-2-3-5-17(16)13-23/h2-5,12H,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWYDPOASGKXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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